molecular formula C8H5N3O4 B1599092 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 904805-51-2

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1599092
M. Wt: 207.14 g/mol
InChI Key: DMZAUINNDYXDKV-UHFFFAOYSA-N
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Description

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in the field of medicine and biotechnology. This compound is a derivative of imidazole, a five-membered heterocyclic ring that contains nitrogen. The nitro group in the 6-position of the imidazole ring makes this compound particularly interesting due to its potential for biological activity.

Scientific Research Applications

Antitubercular and Antileishmanial Applications

6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, which are closely related to 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid, were initially researched within antitubercular programs. They have been repurposed for treating neglected tropical diseases like visceral leishmaniasis, with specific derivatives showing potential as first-in-class drug candidates for this condition (Thompson et al., 2016).

Synthetic Chemistry Innovations

Studies have explored the synthesis of novel fused triazines and triazinones from imidazo[1,2-a]pyridines, demonstrating the utility of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid as a synthon for generating compounds with potential biological activities (Zamora et al., 2004).

Catalytic Activity in Organic Synthesis

The catalytic properties of certain compounds have been leveraged for the regioselective synthesis of 2-nitroimidazopyridines, highlighting the versatility of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives in facilitating novel organic reactions (Monir et al., 2014).

Quantum Chemistry and Corrosion Inhibition

Imidazopyridine derivatives, including those related to 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid, have been evaluated as corrosion inhibitors for carbon steel in acidic media. Their adsorption and inhibition efficacy were examined using quantum chemical calculations and experimental methods, offering insights into the application of these compounds in industrial corrosion protection (Ech-chihbi et al., 2019).

properties

IUPAC Name

6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-4-10-3-5(11(14)15)1-2-7(10)9-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZAUINNDYXDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392105
Record name 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

904805-51-2
Record name 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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